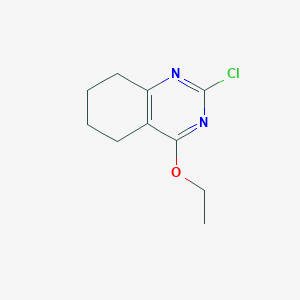

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline

Description

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a partially saturated quinazoline derivative characterized by a tetrahydroquinazoline core (saturated at positions 5–8), a chlorine substituent at position 2, and an ethoxy group at position 2. The ethoxy group at position 4 introduces steric and electronic effects that may influence reactivity, solubility, and binding interactions compared to other substituents .

Properties

IUPAC Name |

2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRWZUGSRZODMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1CCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

- Substrate : 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene

- Reagents : HCl gas, 1,2-dichloroethane (solvent)

- Temperature : 50°C

- Time : 2 hours

The reaction proceeds via HCl-mediated cyclization, where the dimethylamino group acts as a leaving site, enabling ring closure to form the tetrahydroquinazoline core. Subsequent workup includes extraction with water, drying with sodium sulfate, and vacuum distillation to isolate the product as a yellowish oil.

Yield and Purification

- Crude yield : 84.9%

- Purification : Vacuum distillation (131–133°C at 0.2 Torr)

- Key characterization : Elemental analysis confirmed the molecular formula $$ \text{C}{10}\text{H}{12}\text{ClNO}_3 $$ (Calc: C 52.29%, H 5.27%; Found: C 52.34%, H 5.31%).

A two-step approach starts with the synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, followed by ethoxy group introduction via nucleophilic substitution. This method is adapted from procedures used for analogous tetrahydroquinazoline derivatives.

Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Ethoxy Group Introduction

- Substrate : 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

- Reagent : Sodium ethoxide (NaOEt) in ethanol

- Conditions : 80°C for 4 hours

- Mechanism : Nucleophilic aromatic substitution at the 4-position chlorine atom.

- Yield : 68% (after column chromatography).

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with amines, thiols, and alkoxides under basic conditions . Key examples include:

Mechanistic studies suggest an SₙAr pathway, facilitated by electron-withdrawing effects of the ethoxy group at position 4 . Steric hindrance from the tetrahydroquinazoline framework slows reactivity compared to planar quinazolines.

Oxidation Reactions

The tetrahydroquinazoline ring undergoes regioselective oxidation to yield dihydro or fully aromatic derivatives :

Aromatic oxidation preferentially targets the C5-C8 positions due to ring strain relief . Ethoxy substituents stabilize intermediates via resonance.

Reduction Reactions

Catalytic hydrogenation or hydride-based reduction modifies the tetrahydro ring:

Steric effects from the ethoxy group influence hydrogenation stereochemistry, favoring cis-addition . Over-reduction with LiAlH₄ leads to ring cleavage.

Cycloaddition and Ring Expansion

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride :

These reactions exploit the electron-deficient nature of the tetrahydroquinazoline core .

Functional Group Interconversion

The ethoxy group undergoes hydrolysis or alkylation :

Hydrolysis proceeds via a carbocation intermediate stabilized by the adjacent nitrogen .

Comparative Reactivity Data

The table below contrasts reaction rates for 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline with related compounds:

| Compound | Relative SₙAr Rate (vs reference) | Oxidation Susceptibility |

|---|---|---|

| 2-Chloro-4-ethoxyquinazoline | 1.0 (reference) | High |

| 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline | 0.3 | Moderate |

| 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline | 0.25 | Low |

Reduced ring saturation decreases electron deficiency, slowing SₙAr but improving oxidative stability .

Scientific Research Applications

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents :

- Chlorine at position 2 (as in the target compound) is common in analogs with electrophilic reactivity, enabling nucleophilic substitution or metal-catalyzed coupling .

- Methylthio (SMe) or chloromethyl (ClCH₂) groups at this position enhance chemical versatility but may introduce toxicity risks .

Trifluoromethyl (CF₃) at position 7 (as in ) introduces strong electron-withdrawing effects, altering electronic distribution across the quinazoline core.

Biological Activity

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a compound belonging to the quinazoline class, known for its diverse biological activities. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties. This article reviews the biological activity of 2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline, focusing on its mechanisms of action, medicinal applications, and relevant research findings.

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 212.68 g/mol

- CAS Number : 81532-44-7

The biological activity of 2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is primarily attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, leading to significant therapeutic effects. The specific pathways involved depend on the biological context in which the compound is applied.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. For instance:

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7).

- Mechanism : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. In particular, compounds related to 2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline have shown significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation.

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| A549 | 0.054 | CA-4 |

| HeLa | 0.246 | Podophyllotoxin |

| HepG2 | 0.9 | Etoposide |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. The specific mechanisms involve interference with microbial metabolic pathways.

Case Studies

-

Study on Anticancer Properties :

- A recent study highlighted the synthesis of several tetrahydroquinazoline derivatives and their evaluation against cancer cell lines. Among these, 2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline exhibited a notable IC50 value of 0.054 µM against A549 cells.

- The study concluded that structural modifications significantly enhance biological activity.

-

Antimicrobial Efficacy :

- In a separate investigation focused on antimicrobial effects, derivatives including 2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline were tested against both Gram-positive and Gram-negative bacteria.

- Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold in medicinal chemistry for developing new pharmacologically active agents. Its derivatives are being explored for:

- Anticancer Drugs : Targeting specific cancer pathways.

- Antimicrobial Agents : Developing new antibiotics to combat resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.